![molecular formula C13H13N B182652 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline CAS No. 2769-09-7](/img/structure/B182652.png)
4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline, also known as Cp*MA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including catalysis, material science, and medicinal chemistry. Cp*MA is a derivative of aniline and contains a cyclopentadienyl (Cp*) ligand, which imparts unique properties to the compound.
Wirkmechanismus
The mechanism of action of 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline*MA in catalytic reactions is not fully understood. However, it is believed that the this compound* ligand plays a crucial role in stabilizing the intermediate species formed during the reaction, leading to increased reaction rates and selectivity.
Biochemical and Physiological Effects:
Limited research has been conducted on the biochemical and physiological effects of this compound*MA. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline*MA in lab experiments include its high stability, ease of synthesis, and potential applications in various catalytic reactions. However, the limitations of this compound*MA include its high cost and limited availability.
Zukünftige Richtungen
Future research on 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline*MA could focus on exploring new synthetic methods to increase the yield of the compound and reduce its cost. Additionally, further investigations into the mechanism of action of this compound*MA in catalytic reactions could lead to the development of new and more efficient catalysts. Finally, the potential applications of this compound*MA in medicinal chemistry could be explored to develop new drugs with improved efficacy and reduced side effects.
Conclusion:
In conclusion, this compound*MA is a chemical compound with significant potential in various areas of scientific research. The compound's unique properties make it an attractive candidate for use in catalysis, material science, and medicinal chemistry. However, further research is needed to fully understand the mechanism of action of this compound*MA and its potential applications in these fields.
Synthesemethoden
4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline*MA can be synthesized via a multistep process involving the reaction of aniline with cyclopentadiene and subsequent purification steps. The synthesis of this compound*MA is a complex process that requires careful attention to detail to obtain a high yield of the compound. However, the availability of this compound*MA has increased in recent years due to advancements in synthetic methods.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline*MA has been extensively studied for its potential applications in catalysis. The compound has been shown to be an effective catalyst for various organic transformations, including C-H activation, cross-coupling, and cycloaddition reactions. Additionally, this compound*MA has been used as a ligand in the development of new catalysts for asymmetric synthesis.
Eigenschaften
CAS-Nummer |
2769-09-7 |
---|---|
Molekularformel |
C13H13N |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N-methylaniline |
InChI |
InChI=1S/C13H13N/c1-14-13-8-6-12(7-9-13)10-11-4-2-3-5-11/h2-10,14H,1H3 |
InChI-Schlüssel |
DUTYFFLEPMIKDH-UHFFFAOYSA-N |
SMILES |
CNC1=CC=C(C=C1)C=C2C=CC=C2 |
Kanonische SMILES |
CNC1=CC=C(C=C1)C=C2C=CC=C2 |
Andere CAS-Nummern |
2769-09-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.